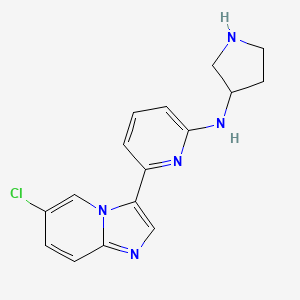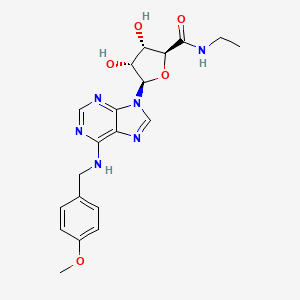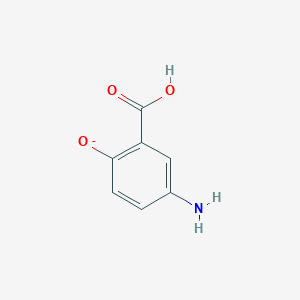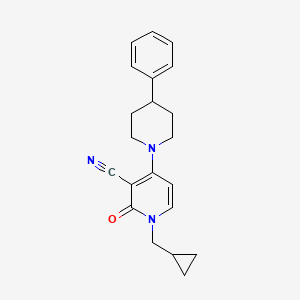
IRAK4 inhibitor rac-45
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRAK4 inhibitor rac-45 is a small molecule designed to inhibit the activity of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. By inhibiting IRAK4, rac-45 can potentially modulate inflammatory responses, making it a promising candidate for the treatment of various inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IRAK4 inhibitor rac-45 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of rac-45 is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity and selectivity towards IRAK4.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure the desired purity and quality.
Industrial Production Methods
For large-scale production, the synthesis of rac-45 is optimized to improve yield and reduce costs. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Scale-Up Techniques: Techniques such as continuous flow chemistry are employed to scale up the production process while maintaining consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
IRAK4 inhibitor rac-45 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacokinetic properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides, with catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of rac-45, each with potentially different pharmacological properties. These derivatives are studied to identify the most effective and selective inhibitors of IRAK4.
Applications De Recherche Scientifique
IRAK4 inhibitor rac-45 has a wide range of scientific research applications, including:
Chemistry: In chemistry, rac-45 is used as a tool compound to study the structure-activity relationships of IRAK4 inhibitors. It helps in understanding how different modifications affect the compound’s activity and selectivity.
Biology: In biological research, rac-45 is used to investigate the role of IRAK4 in various signaling pathways. It helps in elucidating the molecular mechanisms underlying inflammatory responses.
Medicine: In medical research, rac-45 is explored for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Industry: In the pharmaceutical industry, rac-45 serves as a lead compound for the development of new anti-inflammatory drugs. Its unique structure and mechanism of action make it a valuable candidate for further drug development.
Mécanisme D'action
IRAK4 inhibitor rac-45 exerts its effects by binding to the active site of IRAK4, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways of TLR and IL-1R, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound’s ability to selectively inhibit IRAK4 without affecting other kinases is crucial for its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
IRAK4 inhibitor AF-45: AF-45 is another IRAK4 inhibitor with a similar mechanism of action.
IRAK4 degrader: This class of compounds not only inhibits IRAK4 but also promotes its degradation, offering a dual mechanism of action.
IRAK1/4 dual inhibitors: These compounds inhibit both IRAK1 and IRAK4, providing broader anti-inflammatory effects but with potential for increased off-target effects.
Uniqueness of rac-45
IRAK4 inhibitor rac-45 is unique due to its high selectivity for IRAK4 over other kinases, which minimizes off-target effects and enhances its therapeutic potential. Additionally, its well-characterized synthesis and favorable pharmacokinetic properties make it a promising candidate for further development.
If you have any more questions or need further details, feel free to ask!
Propriétés
Formule moléculaire |
C16H16ClN5 |
|---|---|
Poids moléculaire |
313.78 g/mol |
Nom IUPAC |
6-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-pyrrolidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C16H16ClN5/c17-11-4-5-16-19-9-14(22(16)10-11)13-2-1-3-15(21-13)20-12-6-7-18-8-12/h1-5,9-10,12,18H,6-8H2,(H,20,21) |
Clé InChI |
NAMQQRIYZTTYCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1NC2=CC=CC(=N2)C3=CN=C4N3C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)

![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)
![4-{5-[1-Aza-bicyclo[2.2.1]hept-(3Z)-ylidenemethyl]-isoxazol-3-yl}-phenylamine](/img/structure/B10771820.png)


![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid](/img/structure/B10771838.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)

![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)